molecular formula C16H18FN5O2S2 B2918693 N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 886936-26-1

N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2918693
CAS No.: 886936-26-1
M. Wt: 395.47
InChI Key: FOEBWWGTDNWFPU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole core. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA replication by interacting with nucleic acids or proteins involved in the replication machinery . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S2/c17-10-5-7-12(8-6-10)19-14(24)20-15-21-22-16(26-15)25-9-13(23)18-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBWWGTDNWFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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